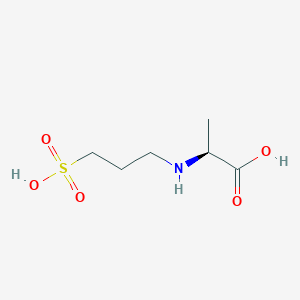

N-(3-Sulfopropyl)-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

819863-37-1 |

|---|---|

Molecular Formula |

C6H13NO5S |

Molecular Weight |

211.24 g/mol |

IUPAC Name |

(2S)-2-(3-sulfopropylamino)propanoic acid |

InChI |

InChI=1S/C6H13NO5S/c1-5(6(8)9)7-3-2-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H,10,11,12)/t5-/m0/s1 |

InChI Key |

PBUXLNJKWIUUMX-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NCCCS(=O)(=O)O |

Canonical SMILES |

CC(C(=O)O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Sulfopropyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of N-(3-Sulfopropyl)-L-alanine, a zwitterionic amino acid derivative. While specific experimental data for this compound is not extensively available in the public domain, this document outlines a robust synthetic protocol based on established chemical principles and provides expected characterization data based on analogous compounds. This guide is intended to serve as a comprehensive resource for researchers interested in the preparation and analysis of N-sulfopropylated amino acids.

Introduction

This compound is a derivative of the naturally occurring amino acid L-alanine, featuring a sulfopropyl group attached to the nitrogen atom. This modification introduces a sulfonic acid moiety, resulting in a zwitterionic structure with both a positive charge on the ammonium group and a negative charge on the sulfonate group over a wide pH range. Such compounds are of interest in various fields, including as buffers in biomedical research, as components in the synthesis of novel peptides and polymers, and for their potential applications in drug delivery due to their unique physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the nucleophilic addition of the amino group of L-alanine to 1,3-propane sultone. This reaction, a type of N-alkylation, is a common and efficient method for introducing a sulfopropyl group onto primary and secondary amines.

Reaction Scheme

The overall reaction is as follows:

Navigating the Aqueous Solubility of L-Alanine: A Technical Guide for Researchers

Disclaimer: Initial searches for "N-(3-Sulfopropyl)-L-alanine" did not yield any publicly available data regarding its solubility in aqueous solutions. Consequently, this guide provides a comprehensive overview of the aqueous solubility of the structurally related and extensively studied amino acid, L-Alanine . The experimental protocols and data presented herein pertain exclusively to L-Alanine and should be considered as a reference for general amino acid solubility studies.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the aqueous solubility of L-Alanine. The document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of a typical solubility determination workflow.

Quantitative Solubility Data of L-Alanine

The solubility of L-Alanine in aqueous solutions is influenced by several factors, including temperature, pH, and the presence of co-solvents or salts. The following tables summarize the available quantitative data to facilitate comparison.

Solubility of L-Alanine in Water at Various Temperatures

The solubility of L-Alanine in pure water generally increases with temperature.

| Temperature (°C) | Temperature (K) | Molar Solubility (mol/kg) | Solubility ( g/100g H₂O) |

| 20 | 293.15 | - | 15.8 |

| 25 | 298.15 | 1.867 | 16.65 |

| 30 | 303.15 | - | 17.5 |

| 40 | 313.15 | - | 19.4 |

| 50 | 323.15 | 2.443 | 21.6 |

| 60 | 333.15 | - | 24.0 |

Note: Data compiled from various sources. Minor discrepancies may exist between different experimental datasets.

Effect of pH on L-Alanine Solubility

The solubility of L-Alanine exhibits a U-shaped dependence on pH, with minimum solubility at its isoelectric point (pI ≈ 6.0). The solubility increases in both acidic and alkaline conditions due to the formation of the more soluble cationic and anionic forms of the amino acid, respectively. One study found that the solubility of L-alanine did not significantly depend on pH within the considered range of 3 to 9 in the absence of ionic liquids[1][2]. However, in general, the variation of pH in pure aqueous solvent systems can produce an isoelectric band of invariant solubility with a distinct increase in solubility above and below this band[3].

| pH | Qualitative Solubility Change |

| < 6.0 | Increasing |

| ≈ 6.0 (pI) | Minimum |

| > 6.0 | Increasing |

Solubility of L-Alanine in Aqueous Salt Solutions

The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acids. The tables below show the effect of sodium chloride (NaCl) and potassium chloride (KCl) on the solubility of D,L-Alanine at different temperatures.

Table 1.3.1: Solubility of D,L-Alanine in Aqueous NaCl Solutions (mol/kg) [4]

| Molality of NaCl (mol/kg) | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K |

| 0.5 | 1.635 | 1.730 | 1.828 | 1.930 | 2.035 |

| 1.0 | 1.588 | 1.680 | 1.775 | 1.875 | 1.978 |

| 1.5 | 1.543 | 1.633 | 1.726 | 1.823 | 1.923 |

| 2.0 | 1.500 | 1.588 | 1.679 | 1.774 | 1.872 |

| 2.5 | 1.458 | 1.544 | 1.633 | 1.726 | 1.822 |

Table 1.3.2: Solubility of D,L-Alanine in Aqueous KCl Solutions (mol/kg) [4]

| Molality of KCl (mol/kg) | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K |

| 0.5 | 1.711 | 1.810 | 1.912 | 2.018 | 2.127 |

| 1.0 | 1.690 | 1.788 | 1.889 | 1.994 | 2.102 |

| 1.5 | 1.669 | 1.766 | 1.866 | 1.970 | 2.077 |

| 2.0 | 1.649 | 1.745 | 1.844 | 1.947 | 2.053 |

| 2.5 | 1.630 | 1.725 | 1.823 | 1.925 | 2.030 |

Solubility of L-Alanine in Aqueous Organic Solvent Mixtures

The addition of organic solvents to aqueous solutions generally decreases the solubility of L-Alanine.

Table 1.4.1: Solubility of L-Alanine in Water + Ethanol Mixtures at 298.15 K (Mole Fraction)

| Mole Fraction Ethanol | Solubility of L-Alanine (Mole Fraction) |

| 0.0 | 0.033 |

| 0.1 | 0.018 |

| 0.2 | 0.009 |

| 0.3 | 0.005 |

| 0.4 | 0.003 |

Note: This data is indicative and compiled from graphical representations in the literature.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of amino acids. The choice of method often depends on the concentration of the solute and the presence of other substances in the solution.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility, particularly at higher concentrations.

Protocol:

-

Saturation: An excess amount of L-Alanine is added to a known volume of the aqueous solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by measuring the concentration at different time points until it becomes constant.

-

Separation: The saturated solution is carefully filtered to remove the undissolved solid.

-

Evaporation: A known volume or weight of the clear supernatant is transferred to a pre-weighed container.

-

Drying: The solvent is evaporated, and the remaining solid residue is dried to a constant weight in an oven at an appropriate temperature.

-

Calculation: The solubility is calculated from the mass of the dried L-Alanine and the volume or mass of the solvent used.

UV-Visible Spectroscopy

This method is suitable for determining the concentration of solutes that absorb ultraviolet or visible light. For amino acids that lack a strong chromophore, derivatization may be necessary.

Protocol:

-

Standard Curve: A series of standard solutions of L-Alanine with known concentrations are prepared.

-

Derivatization (if necessary): A derivatizing agent (e.g., ninhydrin) is added to the standard solutions and the unknown sample to produce a colored product.

-

Absorbance Measurement: The absorbance of the standard solutions and the sample is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

Concentration Determination: The concentration of L-Alanine in the saturated solution is determined by comparing its absorbance to the standard curve.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a highly sensitive and specific method for determining the concentration of amino acids, especially in complex mixtures or at low concentrations.

Protocol:

-

Sample Preparation: A saturated solution of L-Alanine is prepared and filtered as described in the gravimetric method. The filtrate is then appropriately diluted.

-

Derivatization: The diluted sample and standard solutions are derivatized to enhance their detection by UV or fluorescence detectors.

-

Chromatographic Separation: The derivatized samples are injected into a UPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). The amino acid derivative is separated from other components in the sample.

-

Detection: The concentration of the L-Alanine derivative is quantified using a detector (e.g., UV or fluorescence) by comparing the peak area to that of external standards.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an amino acid in an aqueous solution.

References

An In-depth Technical Guide to the pKa and Buffering Range of N-(3-Sulfopropyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted acid dissociation constants (pKa) and the theoretical buffering range of N-(3-Sulfopropyl)-L-alanine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, namely L-alanine and sulfonic acids, to provide estimated values and outlines the experimental protocols required for their empirical determination.

Introduction to this compound

This compound is a zwitterionic organic compound. Its structure incorporates the amino acid L-alanine, which provides a carboxylic acid group and an amino group, and a sulfopropyl group, which introduces a strongly acidic sulfonic acid moiety. This trifunctional nature suggests multiple ionization states and potential buffering capacities at different pH ranges. Understanding the pKa values of these functional groups is critical for applications in biochemistry, drug formulation, and analytical sciences where pH control is paramount.

Estimated pKa Values and Buffering Range

The pKa values of this compound can be estimated by considering the electronic effects of the substituent groups on the ionizable protons. The parent molecule, L-alanine, has two primary pKa values: one for the carboxylic acid group (~2.34) and one for the amino group (~9.87)[1]. The introduction of the electron-withdrawing sulfopropyl group on the nitrogen atom is expected to lower the pKa of the amino group and have a lesser effect on the distal carboxylic acid group. The sulfonic acid group itself is a strong acid, and its pKa is predicted to be very low.

| Functional Group | Estimated pKa | Predicted Buffering Range (pKa ± 1) |

| Sulfonic Acid (-SO₃H) | < 1 | < 2 |

| Carboxylic Acid (-COOH) | ~2.0 - 2.5 | ~1.0 - 3.5 |

| Amino Group (-NH⁺-) | ~9.0 - 10.0 | ~8.0 - 11.0 |

Note: The values presented are estimations and require experimental verification. The buffering range is conventionally defined as pKa ± 1 pH unit.

Experimental Determination of pKa

The precise pKa values of this compound must be determined empirically. The most common and reliable method is potentiometric titration.

A solution of the compound in its fully protonated form is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of a specific functional group are equal.

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of deionized water, free of CO₂.

-

Acidify the solution with a strong acid (e.g., HCl) to a pH below the lowest expected pKa (e.g., pH < 1.5) to ensure all functional groups are fully protonated.

-

-

Titration Setup:

-

Use a calibrated pH meter with a glass electrode.

-

Employ a micro-burette for precise delivery of the titrant.

-

The titrant should be a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Maintain a constant temperature, as pKa values are temperature-dependent.

-

-

Titration Procedure:

-

Immerse the pH electrode in the analyte solution and allow the reading to stabilize.

-

Add small, precise increments of the strong base.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH is above the highest expected pKa (e.g., pH > 11).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the curve (often found by taking the first or second derivative of the curve).

-

The pKa values are the pH values at the half-equivalence points.

-

Visualizations

The following diagram illustrates the chemical structure of this compound and its predicted ionization states at different pH values.

Caption: Ionization states of this compound.

This diagram outlines the key steps in the experimental determination of pKa values.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

References

An In-depth Technical Guide on the Zwitterionic Nature and Isoelectric Point of N-(3-Sulfopropyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Sulfopropyl)-L-alanine is a modified amino acid of significant interest due to the introduction of a strongly acidic sulfonate group. This modification is anticipated to profoundly influence its physicochemical properties, particularly its zwitterionic character and isoelectric point (pI). This technical guide provides a detailed examination of the theoretical basis for the zwitterionic nature of this compound, outlines methodologies for the determination of its isoelectric point, and discusses the implications of these properties for its application in research and drug development. Due to the absence of specific experimentally determined values in publicly accessible literature, this guide also presents a theoretical estimation of its pKa values and isoelectric point based on the known properties of its constituent functional groups.

Introduction: The Zwitterionic Nature of Amino Acids

Amino acids are amphoteric molecules, meaning they possess both acidic and basic functional groups. In aqueous solutions, these groups can ionize, leading to the formation of a zwitterion, a molecule with both a positive and a negative charge, resulting in a net charge of zero.[1][2] The pH at which the concentration of the zwitterion is maximal and the net charge of the molecule is zero is known as the isoelectric point (pI).[1][3] This property is crucial as it governs the molecule's solubility, electrophoretic mobility, and interaction with other charged molecules.[4]

This compound is a derivative of the amino acid L-alanine, featuring a propylsulfonic acid group attached to the amino group. This structural modification introduces a third ionizable group, a sulfonic acid, in addition to the carboxylic acid and the secondary amine. The presence of the strongly acidic sulfonic acid group is expected to significantly lower the isoelectric point of the molecule compared to its parent amino acid, L-alanine.

Physicochemical Properties of this compound

A thorough review of scientific literature and chemical databases did not yield experimentally determined pKa values or an isoelectric point for this compound. However, we can estimate these values based on the known pKa values of the constituent functional groups.

Estimated Physicochemical Data

The pKa values of the ionizable groups in this compound are the carboxylic acid group (-COOH), the secondary amine group (-NH-), and the sulfonic acid group (-SO₃H).

-

Carboxylic Acid Group (pKa₁): The pKa of the carboxylic acid group in L-alanine is approximately 2.34.[5] The electron-withdrawing effect of the N-sulfopropyl group is expected to slightly increase the acidity of the carboxylic acid, thus lowering its pKa.

-

Secondary Amine Group (pKa₂): The pKa of the amino group in L-alanine is approximately 9.69.[5] The substitution of a proton with an electron-withdrawing sulfopropyl group will decrease the basicity of the nitrogen atom, leading to a lower pKa for the secondary amine compared to the primary amine in L-alanine.

-

Sulfonic Acid Group (pKa₃): Sulfonic acids are strong acids with pKa values typically below 0.

Based on these considerations, the following table presents the estimated pKa values and the calculated isoelectric point for this compound.

| Property | Estimated Value | Basis for Estimation |

| pKa₁ (-COOH) | ~2.0 - 2.3 | Based on the pKa of L-alanine's carboxylic acid group (~2.34)[5], with a slight decrease anticipated due to the electron-withdrawing nature of the N-sulfopropyl substituent. |

| pKa₂ (-NH₂⁺-) | ~8.5 - 9.5 | Based on the pKa of L-alanine's amino group (~9.69)[5], with a decrease expected due to the substitution of a hydrogen with an electron-withdrawing sulfopropyl group, reducing the basicity of the amine. |

| pKa₃ (-SO₃H) | < 1 | Sulfonic acids are known to be strong acids with very low pKa values. |

| Isoelectric Point (pI) | ~1.5 - 1.65 | Calculated as the average of the two most acidic pKa values (pKa₁ and pKa₃), as the sulfonic acid group will be deprotonated at a very low pH, and the zwitterionic form will exist between the pKa of the sulfonic acid and the carboxylic acid. The formula used is pI = (pKa₁ + pKa₃) / 2.[1] |

Note: These values are estimations and require experimental verification.

Zwitterionic Forms and Equilibria

The zwitterionic nature of this compound arises from the ionization of its three functional groups. The equilibrium between the different charged species is dependent on the pH of the solution.

Figure 1: Ionization equilibria of this compound.

At a very low pH, all three functional groups will be protonated, resulting in a net positive charge. As the pH increases, the sulfonic acid group will be the first to deprotonate, forming the primary zwitterionic species. A further increase in pH will lead to the deprotonation of the carboxylic acid, and finally, at high pH, the secondary amine will deprotonate, resulting in a net negative charge.

Experimental Determination of the Isoelectric Point

The isoelectric point of this compound can be experimentally determined using several techniques.

Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing is a high-resolution technique for determining the pI of molecules.

Principle: A pH gradient is established within a capillary. When a sample is introduced and a voltage is applied, the molecules migrate until they reach the pH that corresponds to their pI, at which point they have no net charge and cease to move.

Methodology:

-

Capillary Preparation: A fused-silica capillary is typically coated to suppress electroosmotic flow.

-

Sample Preparation: A solution of this compound is mixed with a solution of carrier ampholytes that will form the pH gradient. pI markers with known isoelectric points are also included for calibration.

-

Focusing: The capillary is filled with the sample mixture, and the ends are placed in an anolyte (acidic solution) and a catholyte (basic solution). A high voltage is applied to establish the pH gradient and focus the sample components.

-

Mobilization and Detection: After focusing, the focused zones are mobilized past a detector (e.g., a UV detector) by applying pressure or a chemical mobilizer.

-

Data Analysis: The migration time of the sample is compared to the migration times of the pI markers to determine its isoelectric point.

Figure 2: Workflow for pI determination by cIEF.

Potentiometric Titration

Potentiometric titration can be used to determine the pKa values of the ionizable groups, from which the isoelectric point can be calculated.

Principle: A solution of the amino acid is titrated with a strong acid and a strong base, and the pH is monitored with a pH meter. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water.

-

Acid Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is recorded after each addition.

-

Base Titration: A fresh sample is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the inflection points of the curve. The isoelectric point is then calculated as the average of the two pKa values that bracket the zwitterionic form. For this compound, this would be the average of pKa₁ and pKa₃.

Synthesis of this compound

A general method for the synthesis of N-sulfopropylated amino acids involves the reaction of the parent amino acid with a suitable sulfonating agent. A plausible synthetic route for this compound is the reaction of L-alanine with 1,3-propanesultone.

Reaction Scheme:

L-Alanine + 1,3-Propanesultone → this compound

Experimental Protocol (General):

-

Dissolution: L-alanine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution) to deprotonate the amino group, making it nucleophilic.

-

Reaction: 1,3-Propanesultone is added to the solution. The reaction mixture is stirred, typically at room temperature or with gentle heating, for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solution is acidified to precipitate the product. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Figure 3: General synthesis workflow for this compound.

Conclusion

References

- 1. Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Alanine [drugfuture.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-(3-Sulfopropyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of N-(3-Sulfopropyl)-L-alanine. In the absence of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, namely sulfobetaines and L-alanine derivatives, to project a plausible thermal behavior. This document outlines key thermal parameters, potential degradation pathways, and detailed experimental protocols for verification. All quantitative data from related compounds is presented in structured tables for comparative analysis. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a zwitterionic compound that incorporates both a sulfonic acid moiety and a carboxylic acid group, along with a secondary amine. This unique combination of functional groups suggests a complex thermal degradation profile. Understanding the thermal stability of such molecules is paramount in the pharmaceutical industry for determining shelf-life, processing conditions, and degradation product analysis. This guide aims to provide a robust theoretical framework for the thermal behavior of this compound, drawing upon available data for structurally similar compounds.

Predicted Thermal Stability and Degradation Profile

The thermal stability of this compound is anticipated to be influenced by the decomposition of its two primary structural components: the L-alanine backbone and the N-sulfopropyl substituent.

L-Alanine Moiety: Amino acids typically undergo thermal decomposition through two main pathways: deamination and decarboxylation.[1] These reactions lead to the evolution of ammonia (NH₃) and carbon dioxide (CO₂), respectively. The solid residue often consists of condensed products with peptide bonds.[2][3]

N-Sulfopropyl Moiety: The sulfonate group is generally thermally stable. However, in sulfobetaine structures, which are zwitterionic compounds containing a sulfonate group, decomposition is often initiated by the elimination of the ionic head, which can form an alkene and an amine.[4] Studies on n-alkylammonium sulfobetaines have shown an onset of decomposition at around 280 °C.[5]

Based on these analogous structures, the thermal degradation of this compound is likely to be a multi-step process. An initial degradation step may involve the loss of the sulfonate group, followed by the decomposition of the L-alanine backbone at higher temperatures.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following tables summarize the thermal decomposition data for structurally related compounds.

Table 1: Thermal Decomposition Data for Sulfobetaine Polymers [6][7]

| Compound | Glass Transition Temp. (T_g) (°C) | Decomposition Temp. (T_d) (°C) |

| poly(sulfobetaine methacrylamide) (pSBMAm) | 276.52 | 301.03 |

| poly(sulfobetaine-1-vinylimidazole) (pSB1VI) | 280.11 | - |

| poly(sulfobetaine-2-vinylpyridine) (pSB2VP) | 297.04 | - |

| poly(sulfobetaine-4-vinylpyridine) (pSB4VP) | 313.69 | 387.14 |

Table 2: Thermal Decomposition Data for n-Alkylammonium Sulfobetaines [5]

| Compound | Onset Decomposition Temp. (T_on) (°C) |

| n-alkylammonium sulfobetaines | ~280 |

Table 3: Thermal Decomposition Data for Taurine (an aminosulfonic acid) [8][9]

| Compound | Melting Point (°C) | Melting Enthalpy (kJ/mol) |

| Taurine | 315.3 | -22.197 |

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample loses mass due to decomposition and to quantify the mass loss at different stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events associated with endothermic or exothermic heat flow.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, hermetically sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature above the expected decomposition temperature (e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks typically represent melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition processes. The peak temperature and the area under the peak (enthalpy) are calculated.

Visualizations

Experimental Workflow

Caption: Workflow for Thermal Analysis of this compound.

Predicted Thermal Degradation Pathway

Caption: Predicted Thermal Degradation Pathway.

Conclusion

While direct experimental data for this compound is not currently available, a comprehensive understanding of its likely thermal stability and degradation profile can be constructed by examining analogous compounds. The zwitterionic nature of the molecule, with both sulfonate and amino acid functionalities, suggests a multi-stage decomposition process. The provided experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. The insights from this guide can aid researchers and drug development professionals in anticipating the thermal behavior of this and similar molecules, facilitating informed decisions in formulation, processing, and stability testing.

References

- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"spectroscopic data (NMR, IR, Mass Spec) of N-(3-Sulfopropyl)-L-alanine"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(3-Sulfopropyl)-L-alanine, a derivative of the amino acid L-alanine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a comprehensive analysis based on the known spectroscopic characteristics of its constituent moieties: L-alanine and N-alkylsulfonic acids. This guide is intended to serve as a reference for the identification and characterization of this compound and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Hα (Alanine) | 3.5 - 3.8 | Quartet | ~7 |

| Hβ (Alanine, CH₃) | 1.4 - 1.6 | Doublet | ~7 |

| H1' (Propyl) | 3.0 - 3.3 | Triplet | ~7 |

| H2' (Propyl) | 1.9 - 2.2 | Multiplet | ~7 |

| H3' (Propyl) | 2.8 - 3.1 | Triplet | ~7 |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent, pH, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 175 - 180 |

| Cα (Alanine) | 50 - 55 |

| Cβ (Alanine, CH₃) | 15 - 20 |

| C1' (Propyl) | 45 - 50 |

| C2' (Propyl) | 25 - 30 |

| C3' (Propyl) | 50 - 55 |

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (Secondary amine salt) | 2400 - 2800 | Broad |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |

| N-H bend (Amine salt) | 1570 - 1620 | Medium |

| S=O stretch (Sulfonate) | 1150 - 1250 (asymmetric) | Strong |

| S=O stretch (Sulfonate) | 1030 - 1080 (symmetric) | Strong |

| S-O stretch (Sulfonate) | 750 - 1000 | Strong |

| C-N stretch | 1100 - 1200 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 212.06 | Molecular ion (positive ion mode) |

| [M-H]⁻ | 210.05 | Molecular ion (negative ion mode) |

| [M-COOH]⁺ | 167.07 | Loss of the carboxyl group |

| [C₃H₆NO₂]⁺ | 88.04 | Cleavage of the N-propyl bond |

| [C₃H₇SO₃]⁺ | 123.01 | Cleavage of the N-alanine bond |

Note: The exact mass and fragmentation pattern will depend on the ionization technique used (e.g., ESI, MALDI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Advanced techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan of the empty sample holder or pure KBr pellet.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI conditions: capillary voltage of 3-5 kV, nebulizer gas flow of 1-2 L/min, drying gas temperature of 200-300 °C.

-

For fragmentation analysis (MS/MS), select the parent ion and apply collision-induced dissociation (CID).

-

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel amino acid derivative such as this compound.

Caption: A flowchart illustrating the key stages from synthesis to final spectroscopic analysis and reporting for this compound.

The Enigmatic Potential of N-(3-Sulfopropyl)-L-alanine: A Technical Guide for Future Research

Abstract: N-(3-Sulfopropyl)-L-alanine is a structurally intriguing molecule for which public domain data on biological applications remains scarce. This technical guide serves as a foundational document for researchers, scientists, and drug development professionals interested in exploring the potential of this novel compound. While specific experimental data is not currently available in published literature, this paper outlines a hypothetical framework for its investigation, including potential applications, a generalized experimental workflow, and templates for data presentation and pathway analysis.

Introduction: Unveiling a Candidate Molecule

This compound is a derivative of the endogenous amino acid L-alanine, featuring a sulfopropyl group attached to the nitrogen atom. This modification introduces a sulfonic acid moiety, which is a strong acid and imparts a permanent negative charge at physiological pH. Such a structural feature can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, protein binding, and interaction with biological targets. The L-alanine backbone provides a chiral scaffold that can be recognized by specific enzymes and receptors.

Given the absence of direct research, we can hypothesize its potential applications based on its structural similarity to other known bioactive molecules. The presence of the sulfonate group suggests potential roles as:

-

A zwitterionic buffer or osmolyte: Similar to other sulfonate-containing compounds used in biological research.

-

A modulator of amino acid transporters or receptors: The L-alanine core could facilitate interaction with targets that recognize this amino acid.

-

A synthetic intermediate: For the creation of more complex molecules in drug discovery.

Hypothetical Biological Applications and Research Directions

The unique chemical structure of this compound suggests several avenues for investigation in biological systems.

As a Neuroprotective Agent

The taurine-like sulfonate group could potentially confer neuroprotective properties. Research could focus on its ability to mitigate excitotoxicity by modulating glutamate receptor activity or to act as an antioxidant in neuronal cells.

In Metabolic Studies

Given its L-alanine core, this compound could be explored for its role in cellular metabolism. It may interact with enzymes involved in amino acid or glucose metabolism.

As a Tool Compound in Chemical Biology

The permanent negative charge and defined structure could make this compound a useful tool for probing biological systems, such as studying the requirements for substrate binding in enzymes or transporters.

A Generalized Experimental Workflow for Characterization

The following workflow provides a roadmap for the initial characterization of this compound.

Caption: A generalized experimental workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Involvement

To illustrate a potential mechanism of action, the following diagram depicts a hypothetical scenario where this compound acts as an antagonist to a G-protein coupled receptor (GPCR) that normally binds a similar endogenous ligand.

Caption: A hypothetical signaling pathway illustrating competitive antagonism at a GPCR.

Data Presentation: Templates for Future Findings

To facilitate the systematic collection and comparison of data, the following table templates are proposed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Weight | Calculated | |

| pKa | Potentiometric Titration | |

| LogP | HPLC | |

| Aqueous Solubility | Shake-flask Method |

Table 2: In Vitro Biological Activity

| Assay | Target | IC50 / EC50 (µM) | Notes |

| Cell Viability (HepG2) | - | 72h incubation | |

| Receptor Binding | GPCR X | Radioligand displacement | |

| Enzyme Inhibition | Enzyme Y | Kinetic analysis |

Experimental Protocols: A Generalized Approach

Due to the lack of specific published methods, we provide a generalized protocol for a common preliminary experiment.

Protocol 1: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential applications in various fields of biological research and drug development. This guide provides a foundational framework to stimulate and direct future research. The next steps should focus on the chemical synthesis and subsequent in vitro and in vivo characterization to elucidate its biological functions and therapeutic potential. The systematic approach outlined herein will be crucial in uncovering the true value of this novel compound.

"N-(3-Sulfopropyl)-L-alanine supplier and purity information"

An extensive search for publicly available technical information on N-(3-Sulfopropyl)-L-alanine (CAS 105656-54-6) has revealed a significant lack of data regarding its suppliers, purity, experimental protocols, and biological significance. This guide summarizes the current information landscape and provides general methodologies for the analysis of related compounds, which may be applicable to this compound should it become available.

Supplier and Purity Information

Despite a thorough investigation across various chemical supplier databases and scientific literature, no commercial suppliers for this compound could be identified. Consequently, no certificates of analysis or specific purity data for this compound are publicly available. The search results consistently redirected to the parent amino acid, L-alanine, and its various other derivatives.

This lack of commercial availability suggests that this compound may be a niche research chemical, a synthetic intermediate that is not isolated, or is potentially known by an alternative, less common chemical name.

Potential Analytical Methodologies

Given the absence of specific experimental protocols for this compound, this section outlines general analytical techniques commonly employed for the characterization and purity assessment of amino acid derivatives. These methods would likely be the starting point for any researcher working with this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of amino acids and their derivatives. For a sulfonated compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be a suitable approach.

A potential HPLC workflow is outlined below:

Methodological & Application

Application Notes and Protocols: N-(3-Sulfopropyl)-L-alanine as a Biological Buffer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

N-(3-Sulfopropyl)-L-alanine is not currently a widely documented or commercially available biological buffer. The following application notes and protocols are based on the predicted chemical properties of this compound, drawing analogies from structurally similar zwitterionic buffers, such as the "Good's buffers" series and taurine derivatives. The provided data is theoretical and should be empirically validated.

Introduction to this compound as a Potential Biological Buffer

This compound is a zwitterionic compound that possesses structural features suggesting its utility as a biological buffer. Its synthesis would involve the N-alkylation of L-alanine with a sulfopropyl group. The resulting molecule contains a secondary amine and a sulfonate group. The sulfonate group is a strong acid with a pKa typically below 2, meaning it is fully deprotonated and negatively charged at physiological pH. The buffering capacity in the neutral to slightly alkaline range would be provided by the secondary amine.

Zwitterionic buffers, often referred to as "Good's buffers," are widely used in biological research due to their favorable properties.[1] These characteristics include high water solubility, low permeability through biological membranes, and minimal interference with biochemical reactions.[1] Based on its structure, this compound is predicted to share these advantageous properties, making it a potentially valuable tool for various life science applications.

Predicted Physicochemical Properties

The properties of this compound are estimated based on its structure and comparison with similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 209.23 g/mol | Calculated from the chemical formula: C6H13NO5S |

| pKa (at 25°C) | ~ 7.8 | The pKa of the amino group of L-alanine is ~9.7. N-substitution with an alkyl group is expected to lower this value into the physiological range, similar to many Good's buffers. |

| Buffering pH Range | 6.8 - 8.8 | The effective buffering range is generally considered to be pKa ± 1. |

| Appearance | White crystalline powder | Typical for similar zwitterionic compounds. |

| Solubility | High in aqueous solutions | The zwitterionic nature with a sulfonate group generally confers excellent water solubility. |

| Metal Chelation | Low | The structure does not contain moieties known for strong metal ion chelation, a desirable feature in many enzymatic assays. |

| UV Absorbance | Negligible above 260 nm | The molecule lacks chromophores that absorb in the near-UV and visible range, preventing interference in spectrophotometric assays. |

Comparison with Common Biological Buffers

This table provides a comparison of the predicted properties of this compound with established zwitterionic buffers.

| Buffer | pKa at 25°C | Useful pH Range |

| This compound (Predicted) | ~ 7.8 | 6.8 - 8.8 |

| HEPES | 7.48 | 6.8 - 8.2 |

| MOPS | 7.20 | 6.5 - 7.9 |

| PIPES | 6.76 | 6.1 - 7.5 |

| Tricine | 8.05 | 7.4 - 8.8 |

| Taurine | 9.06 | 8.1 - 10.0 |

Potential Applications

Given its predicted properties, this compound could be a suitable buffer for a variety of applications in research and drug development:

-

Cell Culture: Maintaining a stable physiological pH is critical for the growth and viability of mammalian and other eukaryotic cells. A buffer with a pKa around 7.8 would be beneficial for cell culture media, particularly for cells that prefer a slightly alkaline environment.

-

Enzyme Assays: Many enzymes exhibit optimal activity within a narrow pH range. The low potential for metal chelation and minimal interference with reaction kinetics would make this buffer a good candidate for a wide range of enzymatic studies.

-

Protein Purification and Analysis: Maintaining protein stability and activity during purification and analysis is paramount. This buffer could be used in chromatography, electrophoresis, and other protein handling techniques.

-

Pharmaceutical Formulations: In drug development, buffers are essential for maintaining the stability and efficacy of active pharmaceutical ingredients (APIs), especially in liquid formulations for parenteral or ophthalmic use.[2]

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound as a biological buffer. Note: As this is a hypothetical buffer, all concentrations and pH values should be optimized for the specific application.

Protocol 1: Preparation of a 1 M Stock Solution of this compound Buffer

Materials:

-

This compound powder (M.W. 209.23 g/mol )

-

Deionized water (dH₂O)

-

10 M Sodium hydroxide (NaOH) or 10 M Hydrochloric acid (HCl)

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinder and volumetric flask

Procedure:

-

Weigh out 209.23 g of this compound powder.

-

Add the powder to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the pH electrode in the buffer solution.

-

Slowly add 10 M NaOH to the solution while monitoring the pH. Continue adding NaOH dropwise until the desired pH (e.g., 7.8) is reached. If the pH overshoots the target, it can be adjusted back with 10 M HCl.

-

Transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter.

-

Store the stock solution at 4°C.

Protocol 2: Use of this compound in a Generic Kinase Assay

Objective: To maintain a stable pH during an in vitro kinase reaction.

Materials:

-

1 M this compound stock solution, pH 7.5

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

Deionized water (dH₂O)

Procedure:

-

Prepare a 10X Reaction Buffer:

-

500 µL of 1 M this compound, pH 7.5 (for a final concentration of 50 mM)

-

100 µL of 1 M MgCl₂ (for a final concentration of 10 mM)

-

4.4 mL of dH₂O

-

Mix well. The final pH should be confirmed and adjusted if necessary.

-

-

Set up the Kinase Reaction (example for a 25 µL final volume):

-

2.5 µL of 10X Reaction Buffer

-

5 µL of substrate (at a suitable stock concentration)

-

2.5 µL of ATP (at a suitable stock concentration)

-

X µL of kinase solution (diluted as required)

-

(15 - X) µL of dH₂O

-

-

Combine the reaction buffer, substrate, and water first.

-

Initiate the reaction by adding the kinase and ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time.

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA, SDS-PAGE loading buffer).

-

Analyze the results using an appropriate method (e.g., phosphospecific antibody western blot, radiometric assay, or luminescence-based assay).

Visualizations

Diagram 1: Desirable Characteristics of a Zwitterionic Biological Buffer

Caption: Ideal properties of a zwitterionic buffer.

Diagram 2: Workflow for Buffer Preparation and Use

References

Application Notes and Protocols for N-(3-Sulfopropyl)-L-alanine Buffer Solutions

Introduction

Key Properties

The buffering capacity of any buffer is most effective within approximately ±1 pH unit of its pKa.[1] L-alanine has two pKa values: ~2.34 for the carboxyl group and ~9.69 for the amino group. The addition of the sulfopropyl group to the nitrogen atom will lower the pKa of the amino group significantly. For the purpose of this protocol, a hypothetical pKa of 7.5 is used for illustrative calculations. Researchers must determine the actual pKa of N-(3-Sulfopropyl)-L-alanine experimentally to prepare buffers of a desired pH accurately.

| Property | L-Alanine | This compound |

| Molecular Formula | C₃H₇NO₂[2][3] | C₆H₁₃NO₅S |

| Molecular Weight ( g/mol ) | 89.09[2][3][4] | 211.23 |

| pKa₁ (-COOH) | ~2.34 | Expected to be similar to L-alanine |

| pKa₂ (-NH₂⁺-) | ~9.69 | Must be determined experimentally (Hypothetical value of 7.5 used for this protocol) |

Experimental Protocol: Preparation of a 0.1 M this compound Buffer Solution

This protocol describes the preparation of a 0.1 M solution of this compound buffer at a hypothetical pH of 7.5.

Materials:

-

This compound (MW: 211.23 g/mol )

-

1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

-

Beaker

-

Graduated cylinders

Procedure:

-

Calculate the required mass of the zwitterionic buffer: To prepare 1 liter of a 0.1 M solution, the required mass is calculated as follows: Mass = Molarity × Volume × Molecular Weight Mass = 0.1 mol/L × 1 L × 211.23 g/mol = 21.123 g

-

Dissolve the buffer: Weigh out 21.123 g of this compound and add it to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate with a stir bar and stir until the solid is completely dissolved.[1]

-

Adjust the pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the buffer solution. While monitoring the pH, slowly add the 1 M NaOH solution dropwise until the desired pH of 7.5 is reached.[5][6] The addition of a strong base deprotonates the amino group, forming the conjugate base, which creates the buffer system.[7]

-

Final Volume Adjustment: Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all of the buffer is transferred. Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.[5]

-

Final Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. The buffer is now ready for use. Store the buffer solution in a sealed container at 4°C to prevent microbial growth.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing a zwitterionic buffer solution.

Caption: Workflow for preparing a zwitterionic buffer solution.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. L-Alanine non-animalsource,EP,USPtestingspecificationsmeets,cellculture,98.5-101.0 56-41-7 [sigmaaldrich.com]

- 3. ≥98% (TLC), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 4. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Preparing Buffer Solutions | SBRU [sbru.salamanderthemes.net]

- 7. Khan Academy [khanacademy.org]

Application Notes and Protocols for N-(3-Sulfopropyl)-L-alanine in Protein Crystallization Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for high-quality protein crystals remains a significant bottleneck in structural biology and structure-based drug design. The success of protein crystallization is critically dependent on the precise control of solution conditions to favor the formation of a well-ordered crystal lattice. A variety of chemical compounds, including precipitants, buffers, and additives, are screened to identify optimal crystallization conditions. N-(3-Sulfopropyl)-L-alanine is a zwitterionic derivative of the amino acid L-alanine. Its sulfobetaine-like structure suggests its potential utility in protein crystallization screening as a novel buffer or co-additive. This document provides detailed application notes and hypothetical protocols for the use of this compound in protein crystallization screening, based on the known properties of similar zwitterionic compounds.

Zwitterionic buffers are known to be effective in maintaining a stable pH over a broad range.[1] Furthermore, sulfobetaines can enhance protein solubility and stability, thereby reducing aggregation, which is a common hindrance to crystallization.[2][3] The unique combination of an amino acid core with a sulfopropyl group in this compound may offer advantageous properties for promoting crystal growth.

Potential Applications in Protein Crystallization

This compound can be explored for the following applications in a protein crystallization workflow:

-

As a Primary Buffering Agent: To maintain a stable pH in the crystallization drop, which is crucial for controlling protein charge and interactions.

-

As a Co-buffer or pH Modifier: In conjunction with other standard buffers to fine-tune the pH of the crystallization condition.

-

As a Crystallization Additive: To improve protein solubility, reduce non-specific aggregation, and potentially participate in crystal contact formation.

Data Presentation: Hypothetical Screening Conditions

The following tables outline suggested starting concentrations for screening this compound as both a buffering agent and an additive in a typical 96-well crystallization screen.

Table 1: this compound as a Primary Buffer

| Concentration Range | pH Range | Notes |

| 0.05 M - 0.2 M | 5.5 - 7.5 | The buffering range should be empirically determined. Start with a broad range and narrow down based on initial hits. |

| 0.1 M | 6.0 | A common starting point for many proteins. |

| 0.1 M | 7.0 | Another common starting pH to explore different protein charge states. |

Table 2: this compound as an Additive

| Additive Concentration | Base Buffer System | Precipitant Type | Notes |

| 1% - 5% (w/v) | 0.1 M Tris-HCl pH 8.0 | 20% PEG 8000 | To assess its effect in a standard high molecular weight PEG condition. |

| 2% (w/v) | 0.1 M HEPES pH 7.5 | 1.5 M Ammonium Sulfate | To test its compatibility and influence in a high salt crystallization condition. |

| 0.5% - 3% (w/v) | 0.1 M MES pH 6.5 | 30% PEG 400 | To evaluate its role in intermediate molecular weight PEG conditions. |

Experimental Protocols

The following are detailed protocols for incorporating this compound into a protein crystallization screening workflow.

Protocol 1: Preparation of this compound Stock Solutions

-

Materials:

-

This compound powder

-

High-purity water (Milli-Q or equivalent)

-

Calibrated pH meter

-

Sterile filters (0.22 µm)

-

Concentrated HCl and NaOH for pH adjustment

-

-

Procedure for 1 M Stock Solution:

-

Weigh the appropriate amount of this compound powder to prepare a 1 M solution.

-

Dissolve the powder in approximately 80% of the final volume of high-purity water.

-

Gently stir the solution until the powder is completely dissolved.

-

Adjust the pH of the solution to the desired value (e.g., 7.0) using concentrated HCl or NaOH. Note the pKa of the amino group of alanine is around 9.7 and the sulfonic acid group is strongly acidic, so the buffering range will likely be broad.

-

Bring the final volume to the desired amount with high-purity water.

-

Sterile filter the solution using a 0.22 µm filter.

-

Store the stock solution at 4°C.

-

Protocol 2: Screening this compound as a Primary Buffer

This protocol utilizes the hanging drop vapor diffusion method, a common technique in protein crystallization.[4]

-

Materials:

-

Purified protein sample (at a suitable concentration, e.g., 5-10 mg/mL)

-

This compound stock solutions at various pH values (e.g., 0.5 M stocks at pH 5.5, 6.5, and 7.5)

-

A commercial or custom crystallization screen (e.g., varying precipitants like PEGs and salts)

-

24- or 96-well crystallization plates

-

Siliconized cover slips

-

-

Procedure:

-

Pipette 500 µL of the precipitant solution from the crystallization screen into the reservoir of a crystallization plate well.

-

On a clean cover slip, pipette 1 µL of your protein solution.

-

To the protein drop, add 1 µL of the reservoir solution containing the precipitant and this compound as the buffer.

-

Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease on the well rim.

-

Repeat for all desired conditions.

-

Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

-

Protocol 3: Screening this compound as an Additive

-

Materials:

-

Purified protein sample

-

A standard crystallization screen

-

A stock solution of this compound (e.g., 10% w/v, pH 7.0)

-

Crystallization plates and cover slips

-

-

Procedure:

-

Prepare the crystallization plate as described in Protocol 2, using the standard buffers and precipitants from the screen in the reservoirs.

-

On the cover slip, create a drop consisting of:

-

1 µL of protein solution

-

0.8 µL of the reservoir solution

-

0.2 µL of the 10% this compound additive stock (this results in a final concentration of 1% in the 2 µL drop).

-

-

Seal the well and incubate as described previously.

-

Vary the concentration of the additive stock to screen different final concentrations in the drop.

-

Visualizations

The following diagrams illustrate the conceptual workflow and rationale for using this compound in protein crystallization.

Conclusion

While direct experimental data on the use of this compound in protein crystallization is not yet widely available, its chemical properties as a zwitterionic sulfobetaine derivative of L-alanine make it a promising candidate for screening. It has the potential to act as a stabilizing buffer and an anti-aggregation additive, which are highly desirable features for successful protein crystallization. The protocols and screening conditions provided here offer a rational starting point for researchers to explore the utility of this novel compound in their structural biology endeavors. As with any new reagent, empirical testing and optimization will be key to unlocking its full potential.

References

- 1. How do zwitterions act as buffers? | AAT Bioquest [aatbio.com]

- 2. Polysulfobetaine - Wikipedia [en.wikipedia.org]

- 3. The Effect of Sulfobetaine Coating in Inhibiting the Interaction between Lyotropic Liquid Crystalline Nanogels and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(3-Sulfopropyl)-L-alanine in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of cells.[1][2] Variations in pH can significantly impact cellular functions, including growth, metabolism, and protein expression.[1][2] While the bicarbonate-carbon dioxide (NaHCO₃/CO₂) buffering system is the most common method for pH control in cell culture, it is sensitive to the CO₂ concentration in the incubator.[3] To provide additional buffering capacity and stabilize pH during manipulations outside of a CO₂ incubator, synthetic biological buffers are often added to culture media.[1]

N-(3-Sulfopropyl)-L-alanine is a zwitterionic compound that, based on its chemical structure, has the potential to act as a biological buffer in cell culture media. Zwitterionic buffers, such as HEPES, are widely used due to their pKa values near physiological pH and their general biocompatibility.[3][4] This document provides a detailed overview of the anticipated application of this compound in cell culture, drawing parallels with established zwitterionic buffers. It also includes generalized protocols for the evaluation of this novel buffer in a research setting.

Principle of Zwitterionic Buffers in Cell Culture

Zwitterionic buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge.[3] This property generally leads to high water solubility and low membrane permeability, which is desirable for a cell culture buffer as it minimizes interference with intracellular processes. The buffering capacity of these compounds is centered around their pKa value, the pH at which the protonated and deprotonated forms are in equal concentration. For mammalian cell culture, which is typically maintained between pH 7.2 and 7.4, a buffer with a pKa in this range is ideal.[5]

Key characteristics of an ideal biological buffer include:

-

pKa between 6.0 and 8.0

-

High water solubility

-

Low permeability across biological membranes

-

Minimal interaction with metal ions

-

Low toxicity to cells

-

Stability under culture conditions

Potential Application of this compound

While specific data on the performance of this compound in cell culture is not yet widely available, its structural components suggest potential benefits. The alanine component is a naturally occurring amino acid utilized by cells in various metabolic pathways, including energy production and protein synthesis. The sulfopropyl group confers the negative charge and is found in other biological buffers. The overall zwitterionic nature of the molecule suggests it could provide effective pH control in the physiological range.

Quantitative Data Summary

As this compound is a novel compound in this application, peer-reviewed quantitative data on its performance in cell culture is not available. The following table provides a comparative summary of the physicochemical properties of commonly used zwitterionic buffers to serve as a benchmark for the future evaluation of this compound.

| Buffer | pKa at 25°C | Useful pH Range | Typical Concentration (mM) | Notes |

| HEPES | 7.45 - 7.65 | 6.8 - 8.2 | 10 - 25 | Widely used, but can generate cytotoxic radicals when exposed to light.[1][4] |

| MOPS | 7.0 - 7.4 | 6.5 - 7.9 | < 20 (for mammalian cells) | Suitable for many bacterial and yeast cultures as well.[4] |

| PIPES | 7.17 | 6.1 - 7.5 | 10 - 25 | Forms radicals less readily than HEPES. |

| BES | 6.9 - 7.3 | 6.4 - 7.8 | 10 - 25 | A Tris-based buffer.[4] |

Experimental Protocols

The following are generalized protocols for the evaluation of this compound as a cell culture media supplement. These protocols are designed to assess its buffering efficacy, cytotoxicity, and impact on cell growth and protein production.

Protocol 1: Determination of Buffering Efficacy in Cell Culture Medium

Objective: To assess the ability of this compound to maintain a stable pH in a standard cell culture medium compared to a control without an additional buffer and a medium supplemented with HEPES.

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound

-

HEPES

-

Sterile, filtered deionized water

-

pH meter

-

Sterile flasks or tubes

-

CO₂ incubator

Procedure:

-

Prepare a stock solution of 1 M this compound in sterile, deionized water. Adjust the pH to 7.4 with NaOH and filter-sterilize.

-

Prepare a stock solution of 1 M HEPES in sterile, deionized water. Adjust the pH to 7.4 with NaOH and filter-sterilize.

-

Prepare three sets of media:

-

Medium A: Basal medium (Control)

-

Medium B: Basal medium + 25 mM this compound

-

Medium C: Basal medium + 25 mM HEPES

-

-

Measure the initial pH of each medium.

-

Place aliquots of each medium in sterile, loosely capped flasks in a 37°C, 5% CO₂ incubator.

-

Place another set of aliquots in sterile, tightly capped flasks at ambient atmosphere and 37°C to simulate conditions outside the incubator.

-

Measure the pH of all samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Record and compare the pH stability of the different media formulations.

Protocol 2: Cytotoxicity Assessment

Objective: To determine the potential toxic effects of this compound on a selected cell line.

Materials:

-

Cell line of interest (e.g., CHO, HEK293, HeLa)

-

Complete growth medium for the selected cell line

-

This compound stock solution (1 M, pH 7.4)

-

96-well cell culture plates

-

MTT or other viability assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of this compound in complete growth medium to achieve final concentrations ranging from 0 mM (control) to 100 mM.

-

Remove the existing medium from the cells and replace it with the media containing different concentrations of this compound.

-

Incubate the plate for 24, 48, and 72 hours.

-

At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

-

Measure the absorbance using a plate reader.

-

Calculate the cell viability as a percentage of the control (0 mM) and plot the dose-response curve to determine the IC50 (concentration at which 50% of cell growth is inhibited).

Protocol 3: Evaluation of Impact on Cell Growth and Protein Production

Objective: To assess the effect of this compound on the growth kinetics and, if applicable, the recombinant protein production of a cell line.

Materials:

-

Suspension cell line (e.g., CHO-S) or adherent cell line

-

Appropriate growth medium

-

This compound stock solution (1 M, pH 7.4)

-

Shake flasks or T-flasks

-

Cell counter (e.g., hemocytometer or automated cell counter)

-

Method for quantifying protein production (e.g., ELISA for a specific antibody)

Procedure:

-

Prepare growth medium supplemented with a non-toxic concentration of this compound as determined in Protocol 2 (e.g., 25 mM). Use un-supplemented medium as a control.

-

Inoculate shake flasks or T-flasks with the cell line at a starting density of 2-3 x 10⁵ cells/mL.

-

Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, 120 rpm for suspension cultures).

-

Take daily samples to measure viable cell density and viability.

-

If using a protein-producing cell line, collect supernatant at the end of the culture period (or at various time points).

-

Quantify the concentration of the recombinant protein in the supernatant using an appropriate method like ELISA.

-

Compare the growth curves and final protein titers between the control and this compound-supplemented cultures.

Visualizations

Caption: Role of this compound in pH stabilization.

Caption: Workflow for evaluating a new cell culture buffer.

References

- 1. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buffer combinations for mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificbio.com [scientificbio.com]

- 4. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. itwreagents.com [itwreagents.com]

Application Notes and Protocols: The Use of L-Alanine in Enzyme Activity Assays

A Note on N-(3-Sulfopropyl)-L-alanine:

Extensive searches of scientific literature and chemical databases did not yield any information on the use of a compound named "this compound" in enzyme activity assays. This suggests that this specific compound is not commonly used for this purpose, may be known by a different name, or the provided name may be inaccurate.

As a helpful alternative, this document provides detailed application notes and protocols for a highly relevant and well-established use of the parent amino acid, L-alanine , in a crucial enzyme activity assay: the determination of Alanine Transaminase (ALT) activity.

Application: L-Alanine as a Substrate in Alanine Transaminase (ALT) Activity Assays

Introduction:

Alanine Transaminase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a key enzyme in amino acid metabolism. It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. ALT is found in high concentrations in the liver and, to a lesser extent, in other tissues. Elevated levels of ALT in the serum are a primary biomarker for liver damage. Therefore, the accurate measurement of ALT activity is a critical diagnostic tool in clinical chemistry and a valuable assay in drug development and toxicology studies. In this assay, L-alanine serves as a specific substrate for the ALT enzyme.

Principle of the Assay:

The activity of ALT is typically determined using a coupled enzyme assay. The pyruvate produced from the ALT-catalyzed reaction is used in a subsequent reaction catalyzed by lactate dehydrogenase (LDH). In this second reaction, LDH catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the ALT activity in the sample.

Quantitative Data Summary

The following table summarizes typical concentrations and kinetic parameters relevant to ALT activity assays.

| Parameter | Value | Notes |

| L-Alanine Concentration | 200 - 500 mM | Substrate concentration is typically kept well above the Km to ensure zero-order kinetics with respect to L-alanine. |

| α-Ketoglutarate Concentration | 10 - 15 mM | The second substrate for the ALT reaction. |

| NADH Concentration | 0.1 - 0.3 mM | The initial absorbance at 340 nm should be between 1.0 and 1.5. |

| Lactate Dehydrogenase (LDH) Activity | > 1 kU/L | Sufficient excess of the coupling enzyme is necessary to ensure the ALT reaction is the rate-limiting step. |

| Km of human ALT for L-Alanine | ~22 mM | This value can vary depending on the source of the enzyme and assay conditions. |

| Optimal pH | 7.4 - 7.8 | ALT activity is optimal at a slightly alkaline pH. |

| Temperature | 37 °C | Assays are typically performed at physiological temperature. |

Experimental Protocols

Materials and Reagents:

-

Phosphate buffer (100 mM, pH 7.5)

-

L-Alanine solution (1 M)

-

α-Ketoglutarate solution (150 mM)

-

NADH solution (10 mM)

-

Lactate Dehydrogenase (LDH) solution (e.g., from rabbit muscle, ~1000 U/mL)

-

Sample containing ALT (e.g., serum, plasma, tissue homogenate)

-

UV-transparent cuvettes or 96-well plates

-

Spectrophotometer capable of measuring absorbance at 340 nm with temperature control

Preparation of Reagent Mixture (for 100 assays):

-

To 90 mL of 100 mM phosphate buffer (pH 7.5), add:

-

10 mL of 1 M L-Alanine solution (final concentration: 100 mM)

-

1 mL of 150 mM α-Ketoglutarate solution (final concentration: 1.5 mM)

-

0.3 mL of 10 mM NADH solution (final concentration: 0.03 mM)

-

0.1 mL of LDH solution (~1000 U/mL)

-

-

Mix well and protect from light. This reagent mixture is stable for several hours at 4°C.

Assay Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate the temperature to 37°C.

-